molecular formula C20H20N2O4S B2963916 6-{[4-(4-methylphenyl)piperazin-1-yl]sulfonyl}-2H-chromen-2-one CAS No. 2305350-27-8

6-{[4-(4-methylphenyl)piperazin-1-yl]sulfonyl}-2H-chromen-2-one

Cat. No.: B2963916
CAS No.: 2305350-27-8
M. Wt: 384.45
InChI Key: FTZAHKIBOUUGAX-UHFFFAOYSA-N
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Description

6-{[4-(4-methylphenyl)piperazin-1-yl]sulfonyl}-2H-chromen-2-one is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-{[4-(4-methylphenyl)piperazin-1-yl]sulfonyl}-2H-chromen-2-one typically involves multiple steps, starting with the formation of the chromen-2-one core. This can be achieved through the condensation of salicylaldehyde with acetic anhydride, followed by cyclization. The piperazine moiety is then introduced through a sulfonation reaction, where the chromen-2-one core is treated with 4-(4-methylphenyl)piperazine in the presence of a suitable sulfonating agent.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to introduce oxygen functionalities.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of hydroxyl groups or carboxylic acids.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Introduction of different substituents at specific positions on the chromen-2-one core.

Scientific Research Applications

This compound has shown significant potential in various scientific research applications:

  • Medicine: It has been studied for its potential pharmacological activities, including antiviral, anti-inflammatory, and anticancer properties.

  • Chemistry: It serves as a versatile intermediate in the synthesis of other complex organic molecules.

  • Biology: It has been used in biological studies to investigate its interactions with various biomolecules and cellular pathways.

  • Industry: Its unique properties make it suitable for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 6-{[4-(4-methylphenyl)piperazin-1-yl]sulfonyl}-2H-chromen-2-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

  • 4-(4-methylphenyl)piperazine: A related compound with similar structural features but lacking the chromen-2-one core.

  • 2H-chromen-2-one derivatives: Other derivatives of chromen-2-one with different substituents and functional groups.

Properties

IUPAC Name

6-[4-(4-methylphenyl)piperazin-1-yl]sulfonylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4S/c1-15-2-5-17(6-3-15)21-10-12-22(13-11-21)27(24,25)18-7-8-19-16(14-18)4-9-20(23)26-19/h2-9,14H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTZAHKIBOUUGAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)OC(=O)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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